
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, cyclohexylamine, sulfonyl groups, and a 2-chloroethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of cyclohexylamine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with 2-chloroethyl chloroformate to yield the final product. The reaction conditions often require the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide, and other acids or bases are used for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride may be used for redox reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted carbamates or thiocarbamates.
Hydrolysis Products: Hydrolysis yields carbamic acid and 2-chloroethanol.
Applications De Recherche Scientifique
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate and sulfonamide derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and enzymes.
Medicine: Explored for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester involves the interaction of its functional groups with biological molecules. The 2-chloroethyl ester can undergo hydrolysis to release the active carbamic acid, which can then interact with proteins and enzymes. The sulfonyl group may also play a role in modulating the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Lacks the cyclohexylamino and sulfonyl groups, making it less complex and potentially less versatile.
Cyclohexylamine sulfonamide: Contains the cyclohexylamino and sulfonyl groups but lacks the 2-chloroethyl ester, limiting its reactivity.
Uniqueness
Carbamic acid, ((cyclohexylamino)sulfonyl)-, 2-chloroethyl ester is unique due to its combination of functional groups, which confer a range of reactivity and potential applications. The presence of the 2-chloroethyl ester allows for targeted hydrolysis, while the cyclohexylamino and sulfonyl groups provide additional sites for chemical modification and interaction with biological molecules.
Propriétés
Numéro CAS |
87708-08-5 |
|---|---|
Formule moléculaire |
C9H17ClN2O4S |
Poids moléculaire |
284.76 g/mol |
Nom IUPAC |
2-chloroethyl N-(cyclohexylsulfamoyl)carbamate |
InChI |
InChI=1S/C9H17ClN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,12,13) |
Clé InChI |
PWWQTHVOALIPDR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)NC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
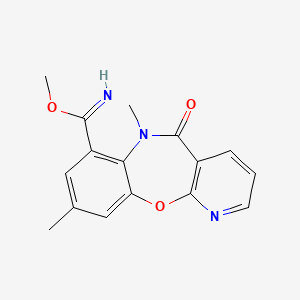
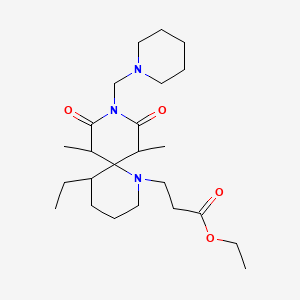
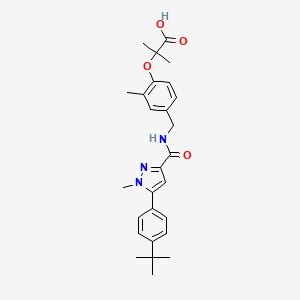
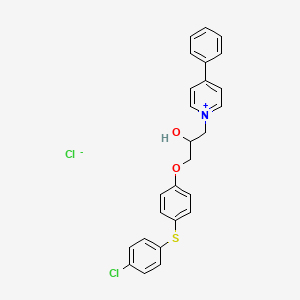
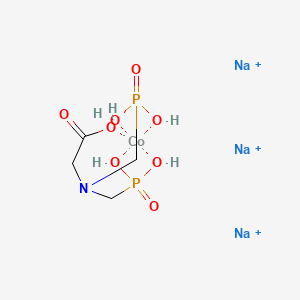
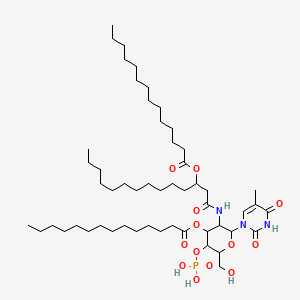

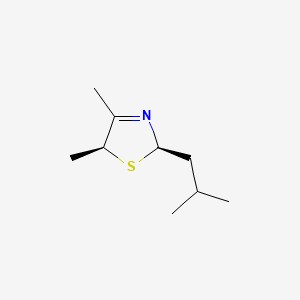
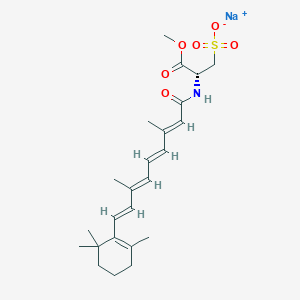
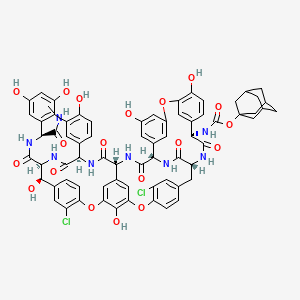
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)

